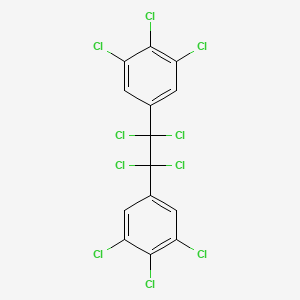
Tetrachloro-1,2-bis(3,4,5-trichlophenyl)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrachloro-1,2-bis(3,4,5-trichlophenyl)ethane (TCTE) is an organochlorine compound that has been studied for its potential applications in scientific research. TCTE is a white, crystalline solid with a melting point of around 70-80°C. It is highly soluble in organic solvents and has a low volatility. TCTE has been used in the synthesis of many other compounds, including organometallics and pharmaceuticals. Its unique properties make it an attractive choice for researchers in a variety of fields.
作用機序
Tetrachloro-1,2-bis(3,4,5-trichlophenyl)ethane has been studied for its ability to act as a Lewis acid, which is a molecule that can accept electrons from another molecule. This property is useful in organic synthesis, as it can be used to facilitate the formation of new bonds between molecules. It has also been studied for its ability to act as a catalyst in the synthesis of organic compounds.
Biochemical and Physiological Effects
Tetrachloro-1,2-bis(3,4,5-trichlophenyl)ethane has been studied for its potential effects on biochemical and physiological processes. It has been shown to have antioxidant properties, which may be beneficial in protecting cells from oxidative damage. It has also been studied for its potential to act as an anti-inflammatory agent, which could be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
Tetrachloro-1,2-bis(3,4,5-trichlophenyl)ethane has several advantages for use in laboratory experiments. It is highly soluble in organic solvents, making it easy to work with and store. It is also relatively non-toxic and has a low volatility, meaning it is less likely to contaminate the environment. However, it is also relatively expensive, making it less suitable for large-scale experiments.
将来の方向性
Tetrachloro-1,2-bis(3,4,5-trichlophenyl)ethane has many potential applications in scientific research. It could be used in the synthesis of new materials for use in biomedical and nanotechnology applications. It could also be used as a catalyst in the synthesis of organometallic compounds, which could be used in the production of pharmaceuticals, agricultural chemicals, and dyes. Additionally, its antioxidant properties could be further studied for potential therapeutic applications. Finally, its anti-inflammatory properties could be explored for the treatment of inflammatory diseases.
合成法
Tetrachloro-1,2-bis(3,4,5-trichlophenyl)ethane can be synthesized through a variety of methods, including Grignard reactions, Friedel-Crafts alkylation, and hydrolysis. The most common method is a Grignard reaction, in which an alkyl halide is reacted with magnesium to form an organomagnesium compound which is then reacted with an aldehyde or ketone to form the desired product. The reaction is usually carried out in an inert atmosphere and the product purified by recrystallization.
科学的研究の応用
Tetrachloro-1,2-bis(3,4,5-trichlophenyl)ethane has been used in a variety of scientific research applications, including organic synthesis and materials science. It has been used as a reagent in the synthesis of organometallic compounds, which are used in the production of pharmaceuticals, agricultural chemicals, and dyes. It has also been used in the synthesis of polymers and other materials for use in biomedical and nanotechnology applications.
特性
IUPAC Name |
1,2,3-trichloro-5-[1,1,2,2-tetrachloro-2-(3,4,5-trichlorophenyl)ethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Cl10/c15-7-1-5(2-8(16)11(7)19)13(21,22)14(23,24)6-3-9(17)12(20)10(18)4-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVHOPSQSBVWTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C(C(C2=CC(=C(C(=C2)Cl)Cl)Cl)(Cl)Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Cl10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrachloro-1,2-bis(3,4,5-trichlophenyl)ethane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









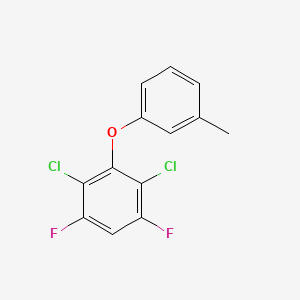
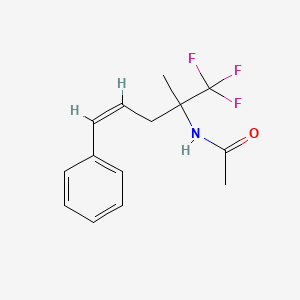
![2-[(1,1,2,3,3,3-Hexafluoropropyl)thio]benzaldehyde](/img/structure/B6311082.png)
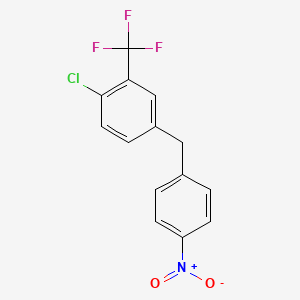
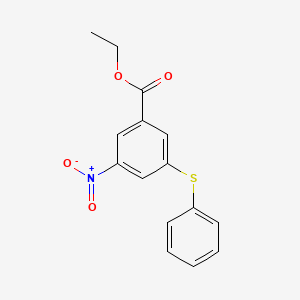
![4-[3,'5'-Bis(trifluoromethyl)phenoxy]phthalonitrile](/img/structure/B6311092.png)